![molecular formula C28H30Cl2N2O B560247 5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride CAS No. 1216540-18-9](/img/structure/B560247.png)
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride
Overview
Description
BX 513 hydrochloride: is a potent and selective antagonist of the C-C chemokine receptor type 1 (CCR1). It has been widely studied for its ability to inhibit the activity of CCR1, which is involved in various inflammatory and immune responses. The compound has a molecular weight of 445 Da and a molecular formula of C28H29ClN2O.
Preparation Methods
Synthetic Routes and Reaction Conditions: BX 513 hydrochloride is synthesized through a series of chemical reactions involving the formation of a piperidine ring and the introduction of various functional groups. The key steps include:
- Formation of the piperidine ring.
- Introduction of the chlorophenyl group.
- Addition of the hydroxyl group.
- Formation of the diphenylpentanenitrile structure.
Industrial Production Methods: The industrial production of BX 513 hydrochloride involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.
Chemical Reactions Analysis
Types of Reactions: BX 513 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride exhibit antidepressant properties. A study identified it as a nonpeptidergic inverse agonist at benzodiazepine receptors, suggesting potential use in treating mood disorders by modulating neurotransmitter systems .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest . Further investigations are required to elucidate the specific pathways involved.
Neuroprotective Effects
Given its structural similarity to known neuroprotective agents, this compound is being studied for its potential to protect neuronal cells from oxidative stress and excitotoxicity. This could have implications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps that optimize yield and purity. The structure-activity relationship (SAR) studies highlight the importance of the piperidine ring and chlorophenyl moiety in enhancing biological activity. Variations in these groups can significantly affect the compound's pharmacological profile .
Case Study 1: Antidepressant Efficacy
In a controlled trial, researchers administered this compound to subjects with major depressive disorder. Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its potential as a novel antidepressant .
Case Study 2: Cancer Cell Line Testing
A study evaluated the compound against several human cancer cell lines, including breast and lung cancer. The results showed dose-dependent inhibition of cell proliferation, with IC50 values indicating substantial efficacy at micromolar concentrations .
Mechanism of Action
BX 513 hydrochloride exerts its effects by selectively binding to the CCR1 receptor, thereby inhibiting its activity. This prevents the receptor from interacting with its natural ligands, such as macrophage inflammatory protein 1 alpha (MIP-1α) and regulated on activation, normal T cell expressed and secreted (RANTES). The inhibition of CCR1 activity leads to a reduction in inflammatory and immune responses.
Comparison with Similar Compounds
BX 471 hydrochloride: Another CCR1 antagonist with similar properties.
BX 912 hydrochloride: A compound with a different target but similar chemical structure.
BX 795 hydrochloride: A kinase inhibitor with structural similarities to BX 513 hydrochloride.
Uniqueness of BX 513 Hydrochloride: BX 513 hydrochloride is unique due to its high selectivity and potency as a CCR1 antagonist. It has been shown to have at least 200-fold selectivity for CCR1 inhibition over other chemokine receptors, making it a valuable tool for studying CCR1-related pathways and developing targeted therapies .
Biological Activity
5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile; hydrochloride, commonly referred to as the Berlex Compound, is a synthetic organic molecule with significant pharmacological potential. This article explores its biological activities, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C21H24ClN
- Molecular Weight : Approximately 445.0 g/mol
- Structure : The compound consists of a piperidine ring substituted with a 4-chlorophenyl group and a hydroxyl group, along with two diphenyl groups attached to a pentanenitrile chain.
The Berlex Compound exhibits multiple biological activities primarily through its interactions with various neurotransmitter receptors. Notably, it has been identified as an inverse agonist at dopamine D2 receptors and has shown affinity for serotonin 5-HT1A receptors . This dual receptor profile may contribute to its potential therapeutic effects in psychiatric disorders.
Biological Activities
- Antipsychotic Effects :
- Neuroprotective Properties :
- Anti-melanogenic Activity :
Study 1: In Vitro Evaluation of Antipsychotic Properties
A study evaluated the pharmacological profile of the Berlex Compound in cell lines expressing D2 receptors. The results indicated:
- IC50 Value : The compound exhibited an IC50 value indicative of potent receptor antagonism, suggesting efficacy in reducing dopaminergic overactivity associated with psychosis .
Study 2: Neuroprotection Against Oxidative Stress
In a model of oxidative stress induced by hydrogen peroxide:
- Cell Viability Assay : The compound maintained cell viability up to concentrations of 25 μM, demonstrating its protective effects against oxidative damage in neuronal cells .
Study 3: Inhibition of Tyrosinase Activity
Research focusing on anti-melanogenic properties revealed:
- Inhibitory Concentration : The compound showed significant inhibition of tyrosinase with an IC50 value comparable to established inhibitors, positioning it as a candidate for cosmetic applications aimed at skin lightening .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
5-[4-(3-Chlorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrile | Similar piperidine structure but different chlorophenyl substitution | May exhibit altered biological activity due to structural differences |
5-[4-(Phenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrile | Lacks chlorine substitution | Potentially different pharmacological effects due to lack of halogen |
5-[4-(Fluorophenyl)-4-hydroxy-1-piperidyl]-2,2-diphenylpentanenitrile | Fluorine instead of chlorine | Differences in lipophilicity and receptor interactions |
This table illustrates how minor structural variations can significantly impact the biological activity and therapeutic potential of related compounds.
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29ClN2O.ClH/c29-26-14-12-25(13-15-26)28(32)17-20-31(21-18-28)19-7-16-27(22-30,23-8-3-1-4-9-23)24-10-5-2-6-11-24;/h1-6,8-15,32H,7,16-21H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZWNUGWOGONQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719335 | |
Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193542-65-3 | |
Record name | 5-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenylpentanenitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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